2-Morpholino-5-nitrobenzoic acid
Overview
Description
2-Morpholino-5-nitrobenzoic acid is an organic compound with the molecular formula C11H12N2O5 It is characterized by the presence of a morpholine ring, a nitro group, and a benzoic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm coupling reactions, the compound may be involved in the formation of carbon–carbon bonds .
Result of Action
In the context of sm coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 2-Morpholino-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, in the context of SM coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of 2-Morpholino-5-nitrobenzoic acid may involve large-scale nitration processes with stringent safety measures to handle the corrosive and reactive nitrating agents. The process is optimized to achieve high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholino-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-morpholino-5-aminobenzoic acid.
Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, hydrogen gas, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), sulfuric acid.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Aminobenzoic acid derivatives.
Substitution: Halogenated benzoic acids, sulfonated benzoic acids.
Scientific Research Applications
2-Morpholino-5-nitrobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
3-Nitrobenzoic acid
4-Nitrobenzoic acid
2-Morpholino-4-nitrobenzoic acid
3-Morpholino-4-nitrobenzoic acid
Biological Activity
2-Morpholino-5-nitrobenzoic acid (MNBA) is a compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological effects of MNBA, including its antibacterial, antifungal, and potential anticancer properties. The synthesis, structure-activity relationships, and case studies related to MNBA are also discussed.
Chemical Structure
The molecular structure of this compound features a nitro group and a morpholino group attached to a benzoic acid framework. This unique structure is believed to contribute to its biological activity.
Antibacterial Activity
MNBA has been evaluated for its antibacterial properties against various strains of bacteria. In one study, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values indicated that MNBA could effectively inhibit bacterial growth, suggesting its potential as an antibiotic agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 39 |
Escherichia coli | 50 |
These findings align with the results from studies on related nitrobenzoic acid derivatives, which also demonstrated antibacterial activity due to their redox potential and ability to form coordination complexes with metal ions .
Antifungal Activity
In addition to antibacterial properties, MNBA has shown antifungal activity. It was tested against several fungal strains, including Candida albicans and Aspergillus niger . The results indicated that MNBA and its derivatives exhibited varying degrees of antifungal efficacy, with some compounds outperforming traditional antifungal agents like clotrimazole.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 25 |
Aspergillus niger | 30 |
The increase in lipophilicity due to substituents on the benzoic acid ring was associated with enhanced antifungal activity .
Anticancer Properties
Recent studies have explored the anticancer potential of MNBA. In vitro assays demonstrated that MNBA could induce apoptosis in various cancer cell lines. The compound showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects against breast cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
These results suggest that MNBA may serve as a lead compound for the development of new anticancer therapies .
Structure-Activity Relationship
The biological activity of MNBA is closely linked to its chemical structure. Modifications in the nitro group or the morpholino substituent can significantly alter its pharmacological profile. For instance, compounds with additional alkyl chains have shown improved solubility and biological activity .
Case Studies
- Antibacterial Efficacy : In a comparative study, MNBA was tested alongside known antibiotics against resistant strains of bacteria. Results indicated that MNBA had comparable or superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .
- Anticancer Activity : A study involving human breast cancer cell lines revealed that treatment with MNBA led to significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase, indicating that MNBA disrupts cellular proliferation mechanisms .
Properties
IUPAC Name |
2-morpholin-4-yl-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)9-7-8(13(16)17)1-2-10(9)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCONLVSTRNJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369383 | |
Record name | 2-Morpholino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4036-83-3 | |
Record name | 2-Morpholino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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